![molecular formula C21H14ClNO5S3 B4631718 2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)
2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, which are structurally similar to the compound , often involves the condensation of thiolactic acid with specific substrates. These reactions can be carried out using conventional or microwave methods, showcasing the versatility and adaptability of the synthesis process in producing thiazolidinone compounds (Rana, Mistry, & Desai, 2008).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by non-planarity and significant intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state behaviors. These characteristics are elucidated through X-ray diffraction and Density Functional Theory (DFT) calculations, providing a comprehensive understanding of the molecular geometry and electronic structure (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including addition reactions with thiols and cycloaddition with nitrile oxides, leading to a diverse array of products. These reactions demonstrate the reactivity and functional versatility of the thiazolidinone core, making it a valuable scaffold in organic synthesis (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone compounds, such as crystal structure and solid-state behavior, are significantly influenced by intermolecular interactions. These interactions, including hydrogen bonds and van der Waals forces, affect the compound's crystallinity, melting points, and solubility, which are crucial for its application in various fields (Rahmani et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds within the thiazolidinone class, to which the specified compound belongs, are synthesized through various methods that often involve reactions with nitrile oxides or through cycloaddition processes. These compounds are characterized using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry, providing detailed insights into their molecular structures and properties. For instance, studies have explored the reactions of thiazolidinones with nitrile oxides to yield a range of products, highlighting the versatility of these compounds in synthesis applications (Kandeel & Youssef, 2001).
Antimicrobial Activity
A significant body of research focuses on the antimicrobial properties of thiazolidinone derivatives. Various studies have demonstrated that these compounds exhibit activity against a broad spectrum of bacterial and fungal pathogens. This includes their effectiveness against mycobacteria, suggesting potential applications in treating infections such as tuberculosis. The structure-activity relationships identified in these studies are crucial for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity
Thiazolidinone derivatives have also been evaluated for their antitumor properties. Certain compounds in this class have shown promising activity against colon and breast cancer cell lines. The combination of pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis has been employed to understand the mechanisms underlying these antitumor effects, paving the way for the development of new cancer therapies (Hanna & George, 2012).
Catalytic Applications
Additionally, thiazolidinones have been explored for their catalytic properties in various chemical reactions, including hydrosilylation processes. The effect of substituents in thiazolidinones on catalytic activity and selectivity has been investigated, demonstrating their potential as ligands in asymmetric synthesis (Skvortsov et al., 2010).
Propiedades
IUPAC Name |
[2-chloro-4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5S3/c1-26-15-9-12(8-14(22)18(15)28-20(25)16-5-3-7-30-16)10-17-19(24)23(21(29)31-17)11-13-4-2-6-27-13/h2-10H,11H2,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDJZJWGCMBCC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)Cl)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)Cl)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



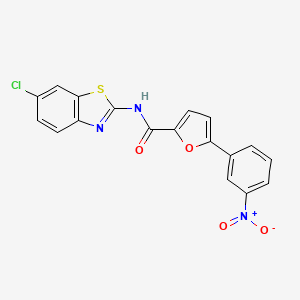
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
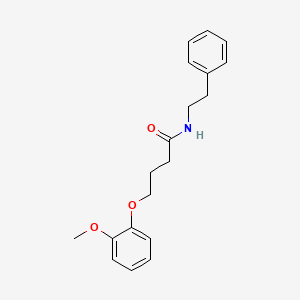
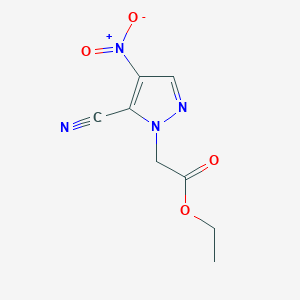
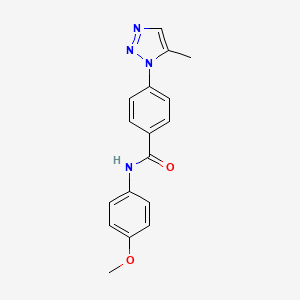
![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)
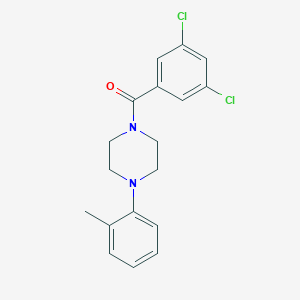
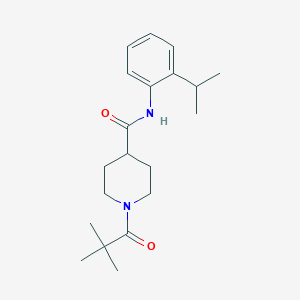
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)
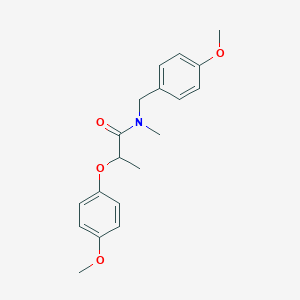
![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)